![molecular formula C10H11N3O B066313 [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol CAS No. 160388-56-7](/img/structure/B66313.png)

[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

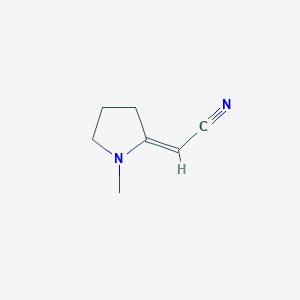

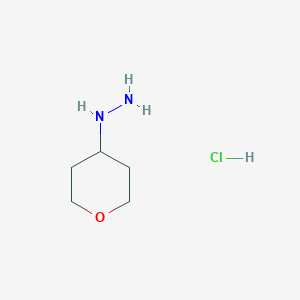

The synthesis of compounds related to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol often involves the use of 1H-1,2,4-triazole as a precursor. For instance, the treatment of 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide has been used to synthesize compounds with similar structural motifs (Xu Liang, 2009).

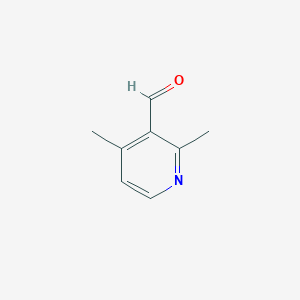

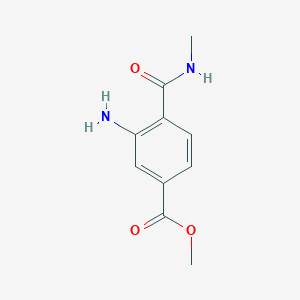

Molecular Structure Analysis

The molecular structure of compounds containing the 1H-1,2,4-triazole moiety can be characterized by X-ray crystallography, revealing details about their crystal packing and intermolecular interactions. For example, various crystal structures have been reported, showcasing different dihedral angles between the triazolyl ring and attached aryl rings, as well as specific intermolecular hydrogen bonding patterns (Daniel Gonzaga et al., 2016).

Chemical Reactions and Properties

[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol and its derivatives can participate in various chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is facilitated by the presence of triazole rings. These reactions are essential for creating complex molecules with potential biological activities (Salih Ozcubukcu et al., 2009).

科学的研究の応用

Synthesis and Crystallography

- The synthesis of compounds containing 1H-1,2,4-triazol-1-ylmethyl structures involves complex chemical processes such as treatment with sodium methoxide, highlighting their intricate molecular arrangements and the importance of precise synthesis methods for accurate structural determination (Xu Liang, 2009).

- Crystal structures of triazole derivatives, including those similar to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, reveal significant insights into their molecular configurations and the interactions that stabilize their structures, providing a foundation for understanding their chemical behavior and potential applications (Daniel Gonzaga et al., 2016).

Corrosion Inhibition

- Triazole derivatives exhibit properties beneficial for corrosion inhibition, offering potential applications in protecting metals in corrosive environments. Their effectiveness is attributed to their ability to adsorb on metal surfaces, forming protective layers and preventing corrosion (Qisheng Ma et al., 2017).

Catalysis

- Compounds with triazolylmethanol structures can function as catalysts in chemical reactions, such as the Huisgen 1,3-dipolar cycloaddition. Their ability to form stable complexes and catalyze reactions efficiently under various conditions highlights their potential as versatile catalysts in organic synthesis (Salih Ozcubukcu et al., 2009).

Antimicrobial Activity

- Novel benzofuran-based 1,2,3-triazoles, structurally related to [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol, have demonstrated high antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat various pathogens (V. Sunitha et al., 2017).

Safety And Hazards

“[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol” is harmful in contact with skin, if inhaled, and if swallowed. It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

特性

IUPAC Name |

[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-6-10-3-1-9(2-4-10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOWXPICRQBFIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428133 |

Source

|

| Record name | {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol | |

CAS RN |

160388-56-7 |

Source

|

| Record name | {4-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)

![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)

![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)